tert-Butyl (4-(bromomethyl)-2-chlorophenyl)carbamate

Description

Structural Elucidation and Molecular Architecture

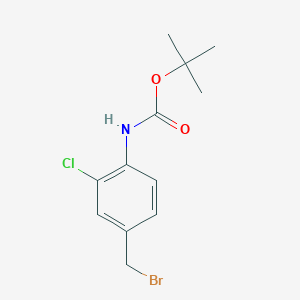

tert-Butyl (4-(bromomethyl)-2-chlorophenyl)carbamate (CAS: 885020-88-2) is a halogenated carbamate derivative with the molecular formula C₁₂H₁₅BrClNO₂ and a molecular weight of 320.61 g/mol . Its structure features a phenyl ring substituted at the 2-position with a chlorine atom and at the 4-position with a bromomethyl (–CH₂Br) group. The carbamate functional group (–OC(=O)NH–) bridges the phenyl ring to a tert-butyl (–C(CH₃)₃) moiety, which confers steric bulk and chemical stability.

The SMILES notation (CC(C)(C)OC(=O)NC₁=C(C=C(C=C₁)Cl)CBr) highlights the spatial arrangement of substituents. X-ray crystallography or NMR data for this specific compound are not explicitly reported, but analogous tert-butyl carbamates exhibit characteristic signals in ¹H-NMR spectra, such as:

- A singlet at δ 1.55 ppm for the tert-butyl group.

- Aromatic proton resonances between δ 6.4–7.8 ppm .

- A broad singlet near δ 6.5 ppm for the carbamate NH proton.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅BrClNO₂ |

| Molecular Weight | 320.61 g/mol |

| SMILES | CC(C)(C)OC(=O)NC₁=C(C=C(C=C₁)Cl)CBr |

| Key Functional Groups | tert-Butyl, carbamate, bromomethyl, chloro |

Historical Development and Discovery Context

The compound emerged from advancements in carbamate chemistry during the late 20th century, particularly in the development of protecting groups for amines in peptide synthesis. tert-Butyl carbamates (Boc groups) became widely adopted due to their stability under basic conditions and selective deprotection using acids. The introduction of bromomethyl and chloro substituents likely aimed to enhance reactivity for subsequent functionalization, such as Suzuki couplings or nucleophilic substitutions.

Synthetic routes for analogous compounds involve:

IUPAC Nomenclature and Classification Systems

The systematic IUPAC name is tert-butyl N-[4-(bromomethyl)-2-chlorophenyl]carbamate . Breaking this down:

- Parent structure : Phenyl ring.

- Substituents :

- 2-chloro : Chlorine at position 2.

- 4-(bromomethyl) : Bromomethyl group at position 4.

- Functional group : Carbamate (–OC(=O)NH–) with a tert-butyl ester.

It is classified as:

Position in Carbamate Chemistry

Carbamates (–OC(=O)NH–) occupy a critical niche in organic synthesis due to their dual role as protecting groups and bioactive motifs . Key attributes of this compound include:

- Boc protection : The tert-butyl group shields amines from undesired reactions, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane).

- Electrophilic sites : The bromomethyl group serves as a handle for cross-coupling reactions (e.g., with Grignard reagents) or nucleophilic substitutions (e.g., with amines).

- Aromatic chlorination : The electron-withdrawing chlorine atom directs electrophilic substitution to specific ring positions, aiding further derivatization.

Structural Analogues and Related Compounds

Several analogues demonstrate the impact of substituent variation on chemical behavior:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| tert-Butyl (4-(bromomethyl)phenyl)carbamate | 239074-27-2 | Lacks 2-chloro substituent |

| tert-Butyl N-(2-bromo-4-chlorophenyl)carbamate | 384793-16-2 | Bromo/chloro positions swapped |

| Benzyl (2-bromo-4-chlorophenyl)carbamate | 1259066-24-4 | Benzyl ester instead of tert-butyl |

Functional implications :

Properties

IUPAC Name |

tert-butyl N-[4-(bromomethyl)-2-chlorophenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrClNO2/c1-12(2,3)17-11(16)15-10-5-4-8(7-13)6-9(10)14/h4-6H,7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUXCRPCHKNKPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies

The synthesis of tert-Butyl (4-(bromomethyl)-2-chlorophenyl)carbamate can be approached through several strategic pathways:

Retrosynthetic Analysis

Three primary approaches have been identified:

- Boc protection of pre-formed 4-(bromomethyl)-2-chloroaniline

- Benzylic bromination of tert-butyl (2-chloro-4-methylphenyl)carbamate

- Sequential halogenation of simpler aniline derivatives

Based on reagent availability, reaction selectivity, and overall efficiency, the second approach (benzylic bromination route) appears most practical and is explored in greatest detail in this report.

Preparation via Boc Protection Methods

The first key step in several synthetic routes requires protection of an aniline derivative with a tert-butyloxycarbonyl (Boc) group.

Reagents for Boc Protection

Di-tert-butyl dicarbonate (Boc₂O) serves as the primary reagent for introducing the Boc protecting group. This reagent is commercially available with a molecular weight of 218.25 g/mol and typically appears as a low-melting crystalline solid or clear liquid with a melting point of 23°C.

Boc Protection Methodologies

Based on extensive research of related compounds, several methods have been adapted for installing the Boc group on chloroaniline derivatives:

Catalytic Methods

Table 1: Catalytic Methods for Boc Protection of Aniline Derivatives

Procedure for Method 1 : The aniline derivative (1 mmol) is combined with TiO₂-Pr-SO₃H catalyst (10 mg) and di-tert-butyl dicarbonate (240 mg, 1.1 mmol) at room temperature. After completion (monitored by TLC), the mixture is diluted with ethyl acetate (10 mL) and filtered. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under vacuum.

Base-Mediated Methods

Table 2: Base-Mediated Methods for Boc Protection

Procedure for Method 1 : To a mixture of sodium hydride (4.13 g, 0.14 mol) in tetrahydrofuran is added the aniline derivative. The resulting mixture is refluxed under nitrogen for 1 hour. After cooling, di-tert-butyl dicarbonate (33 g, 0.15 mol) is added. After stirring for 30 minutes, additional sodium hydride (4.13 g, 0.14 mol) is added and the reaction mixture is refluxed under nitrogen overnight. The mixture is cooled, quenched with water, and extracted with ether. The organic layer is washed with saturated aqueous ammonium chloride and sodium bicarbonate, dried, concentrated, and purified by chromatography.

Thermal Methods

Table 3: Thermal Methods for Boc Protection

| Method | Conditions | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | - | Toluene | 70°C | Overnight | 83% | |

| 2 | - | Toluene | 70°C | 16 h | 64% | |

| 3 | - | Tetrahydrofuran | 80°C | 24 h | - | |

| 4 | - | Tetrahydrofuran | 50°C | 5 h | - |

Procedure for Method 1 : A solution of the aniline derivative (1 equivalent) and di-tert-butyl dicarbonate (1.2 equivalents) in toluene is stirred at 70°C overnight. After solvent removal, the residue is dissolved in ethyl acetate, washed with dilute hydrochloric acid and brine, dried, and concentrated. The crude product is purified by recrystallization from hexane.

The introduction of the bromomethyl group represents the key transformation in several synthetic routes to the target compound.

Reagents for Benzylic Bromination

N-Bromosuccinimide (NBS) serves as the primary reagent for selective benzylic bromination, though other brominating agents can also be employed.

Bromination Methodologies

Photo-initiated Bromination

Research indicates that photo-initiated reactions with NBS offer superior selectivity for benzylic positions compared to thermal methods.

Table 4: Photo-initiated Benzylic Bromination Methods

| Starting Material | Brominating Agent | Solvent | Initiator | Temperature | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Methyl substituted aromatics | N-Bromosuccinimide | Dichloromethane | Light irradiation | Room temperature | High |

Procedure : A solution of the methyl-substituted aromatic compound and N-bromosuccinimide (1.1 equivalents) in dichloromethane is irradiated with a light source (typically a sunlamp or LED light). The reaction is monitored by TLC until completion. The mixture is then washed with sodium thiosulfate solution, water, and brine, dried, concentrated, and purified by chromatography.

This method demonstrated an improvement from 47% to 80% in yield for related benzylic bromination reactions compared to thermal methods.

Thermal Radical Bromination

Table 5: Thermal Radical Bromination Methods

| Starting Material | Brominating Agent | Solvent | Initiator | Temperature | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Methyl substituted aromatics | N-Bromosuccinimide | Chlorobenzene | AIBN (thermal) | Reflux | Moderate |

Procedure : A solution of the methyl-substituted aromatic compound, N-bromosuccinimide (1.1 equivalents), and azobisisobutyronitrile (AIBN, 0.1 equivalents) in chlorobenzene is heated at reflux. After completion, the mixture is cooled, filtered, washed, dried, concentrated, and purified.

Bromination using Bromine Chloride

An alternative approach uses bromine chloride (BrCl) as the brominating agent.

Procedure : Approximately 0.5 equivalents of bromine are introduced with stirring into a reaction mixture containing the substrate in acetic acid. The temperature is maintained below 20°C to prevent over-bromination. After partial bromination is complete, 0.5 equivalents of chlorine are introduced, which reacts with hydrogen bromide to generate bromine chloride that completes the bromination process.

Comprehensive Synthetic Routes to this compound

Route via Boc Protection followed by Benzylic Bromination

This appears to be the most practical route based on available literature:

Scheme 1: Two-step synthesis from 2-chloro-4-methylaniline

Step 1 : Boc protection of 2-chloro-4-methylaniline

- Reagents: Di-tert-butyl dicarbonate (1.1 equiv), catalyst or base

- Conditions: Various (see Tables 1-3)

- Product: tert-butyl (2-chloro-4-methylphenyl)carbamate

Step 2 : Selective benzylic bromination

- Reagents: N-bromosuccinimide (1.1 equiv), dichloromethane

- Conditions: Photo-initiated at room temperature

- Product: this compound

Route via Bromination-Chlorination-Protection Sequence

An alternative approach involves:

Scheme 2: Multi-step synthesis from aniline

Step 1 : Bromination of aniline at the 4-position

- Reagents: Bromine or NBS

- Product: 4-bromoaniline

Step 2 : Chlorination at the 2-position

Step 3 : Boc protection

- Reagents: Di-tert-butyl dicarbonate, base

- Product: tert-butyl (4-bromo-2-chlorophenyl)carbamate

Step 4 : Conversion of bromo to bromomethyl group

- This transformation would require multiple steps, potentially including lithiation, formylation, and reduction followed by bromination

Route via Sequential Functionalization

A third potential route involves:

Scheme 3: Sequential functionalization of aniline

- Step 1 : Boc protection of aniline

- Step 2 : Chlorination at the 2-position

- Step 3 : Introduction of a methyl group at the 4-position

- Step 4 : Benzylic bromination

The complexity of this route makes it less attractive than the previous options.

Analytical Characterization

Spectroscopic Data

For the target compound, this compound, characteristic spectroscopic features would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz) expected signals :

- δ 1.52 (s, 9H, C(CH₃)₃)

- δ 4.40-4.50 (s, 2H, CH₂Br)

- δ 6.40-6.60 (broad s, 1H, NH)

- δ 7.20-7.50 (m, 3H, aromatic protons)

These assignments are based on analogous compounds reported in the literature.

Infrared Spectroscopy

Key IR absorptions would include:

- 3300-3400 cm⁻¹ (N-H stretching)

- 1700-1720 cm⁻¹ (C=O stretching)

- 1150-1250 cm⁻¹ (C-O stretching)

- 650-750 cm⁻¹ (C-Cl stretching)

- 550-650 cm⁻¹ (C-Br stretching)

Process Optimization Considerations

Critical Parameters for Scale-up

For industrial or larger-scale preparation, several factors require optimization:

- Safety : Handling of reactive halogenating agents requires careful consideration

- Selectivity : Benzylic bromination should minimize side reactions (dibromination, ring bromination)

- Purification : Chromatographic separation may be impractical at scale; crystallization protocols should be developed

- Waste Minimization : Catalytic methods for Boc protection can reduce environmental impact

- Temperature Control : Particularly important during bromination steps to prevent over-bromination

Alternative Catalysts

Recent developments in catalytic systems offer opportunities for process improvement:

Chemical Reactions Analysis

tert-Butyl (4-(bromomethyl)-2-chlorophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carbonyl compounds.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of tert-butyl (4-(bromomethyl)-2-chlorophenyl)carbamate is , with a molecular weight of approximately 286.16 g/mol. The compound features a tert-butyl group, a bromomethyl substituent, and a chlorophenyl moiety, which contribute to its reactivity and potential applications in chemical synthesis.

Synthesis of Active Pharmaceutical Ingredients (APIs)

One of the primary applications of this compound is as an intermediate in the synthesis of various APIs. It has been utilized in the preparation of mitratapide, an apoB secretion/MTP inhibitor. This compound is significant in the treatment of dyslipidemia and related cardiovascular diseases .

Table 1: Synthesis Pathways Involving this compound

| Compound | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Mitratapide | Intermediate | 87.3 | |

| N-Boc-protected anilines | Palladium-catalyzed | Varied |

Neuroprotective Studies

Recent studies have indicated that derivatives of this compound exhibit neuroprotective properties. For instance, compounds related to this structure have shown moderate protective effects against amyloid beta-induced toxicity in astrocytes, suggesting potential applications in Alzheimer's disease research .

Case Study: Neuroprotective Effects

- Objective : Evaluate the efficacy of the compound in preventing cell death induced by amyloid beta.

- Methodology : In vitro assays were conducted using astrocyte cultures treated with varying concentrations of the compound.

- Results : The compound reduced TNF-α levels and free radicals, demonstrating neuroprotective activity .

Versatile Building Block

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its bromomethyl and chlorophenyl groups allow for further functionalization through nucleophilic substitution reactions.

Table 2: Functionalization Reactions Using this compound

| Reaction Type | Product Type | Conditions | Reference |

|---|---|---|---|

| Nucleophilic substitution | Amine derivatives | Cs2CO3, 1,4-dioxane | |

| Coupling reactions | Tetrasubstituted pyrroles | Pd-catalyzed |

Environmental and Safety Considerations

When handling this compound, it is essential to consider safety protocols due to its hazardous nature. The compound is classified under various hazard statements indicating its potential for causing harm upon exposure.

Safety Data:

Mechanism of Action

The mechanism of action of carbamic acid, [4-(bromomethyl)-2-chlorophenyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . The chlorophenyl group may contribute to the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Halogen Position and Reactivity : The bromomethyl group in the target compound increases electrophilicity compared to simple bromo- or chlorophenyl derivatives, making it more reactive in substitution reactions .

- Dual Halogenation : The combination of bromomethyl and chlorine substituents may influence electronic effects (e.g., electron-withdrawing Cl enhances the leaving-group ability of Br) .

Key Observations :

- The bromomethyl group in the target compound offers distinct advantages in introducing alkyl or aryl groups via SN2 mechanisms, whereas simple bromophenyl derivatives (e.g., ) are more suited for aromatic coupling reactions.

- Chlorine substituents in analogues like and reduce toxicity compared to brominated counterparts, as seen in safety data .

Table 3: Physical and Hazard Profiles

Key Observations :

- The bromomethyl group in the target compound may increase lability under basic conditions due to the leaving-group ability of bromide .

Research Findings and Trends

Reactivity : Bromomethyl-substituted carbamates show superior reactivity in alkylation reactions compared to chloro or unsubstituted analogues, as demonstrated in antiplasmodial agent synthesis .

Toxicity : Chlorinated derivatives (e.g., ) are generally safer for handling, while brominated compounds require stringent exposure controls .

Biological Activity: Dual halogenation (e.g., Cl and Br) in aromatic systems enhances binding affinity in therapeutic targets, as seen in thieno[2,3-b]pyridine-based compounds .

Biological Activity

Tert-butyl (4-(bromomethyl)-2-chlorophenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and applications based on diverse research findings.

The compound is characterized by the presence of a tert-butyl group, a bromomethyl substituent, and a chlorophenyl moiety. These structural features contribute to its reactivity and interaction with biological targets.

This compound exhibits significant interactions with various enzymes and proteins, influencing biochemical pathways. It has been shown to act as an inhibitor for certain enzymes, affecting their catalytic activity. The compound's ability to bind to specific sites on enzymes suggests a potential for selective inhibition or activation of biochemical reactions.

Cellular Effects

The compound influences cellular processes by modulating cell signaling pathways, gene expression, and metabolism. For example:

- Gene Expression : It may alter the expression of genes related to metabolic pathways, leading to changes in protein synthesis and cellular behavior.

- Metabolic Interaction : The compound can interact with metabolic enzymes, thereby influencing the overall metabolic flux within cells.

The molecular mechanism involves binding interactions that lead to enzyme inhibition or activation. Key interactions include:

- Enzyme Inhibition : The compound can bind to active sites of enzymes, preventing substrate access and catalytic activity.

- Regulatory Protein Interaction : It may also interact with transcription factors, modifying the transcriptional activity of specific genes.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of similar carbamate derivatives. A study indicated that compounds with halogen substituents exhibited varying degrees of activity against bacterial strains. For instance, the presence of bromine in the structure was associated with enhanced potency against specific pathogens .

Structure-Activity Relationship (SAR)

A comparative analysis of related compounds showed that structural modifications significantly impact biological activity. For example, compounds that retained the chlorophenyl group while varying other substituents demonstrated different levels of enzyme inhibition and antimicrobial efficacy .

Data Table: Biological Activity Overview

| Property | Observation |

|---|---|

| Enzyme Interaction | Inhibition of specific enzymes |

| Gene Expression Modulation | Altered expression of metabolic genes |

| Antimicrobial Efficacy | Active against various bacterial strains |

| Molecular Binding | Binds to active sites on target proteins |

Applications

This compound is utilized in various fields:

Q & A

Q. What mechanistic insights explain the compound’s reactivity in photoredox catalysis?

- Methodological Answer : The bromomethyl group participates in radical chain processes (e.g., HAT with Ir(III) photocatalysts). Transient absorption spectroscopy identifies intermediates, while EPR spin-trapping confirms radical species. Solvent polarity (acetonitrile vs. toluene) modulates redox potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.